3-(Benzyloxy)-5-(hydroxymethyl)phenol
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-5-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTWAUDUQUGENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 3-(Benzyloxy)-5-carboxyphenol.
Reduction: 3-(Benzyloxy)-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-(Benzyloxy)-5-nitrophenol or 3-(Benzyloxy)-5-bromophenol.
Scientific Research Applications
3-(Benzyloxy)-5-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-(hydroxymethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Substituted Benzyloxy Phenols
- 3-(Benzyloxy)phenol (C₁₃H₁₂O₂): Lacks the 5-hydroxymethyl group but shares the benzyloxy substituent. This compound is a key intermediate in IAP ligand synthesis, where its ortho-substitution pattern (relative to the hydroxyl group) affects binding affinity .
- 4-(Benzyloxy)phenol: The para-substituted analogue shows distinct reactivity in PROTAC applications, highlighting the importance of regiochemistry in ligand design .
Hydroxymethyl-Substituted Phenols
- 3-(Hydroxymethyl)-5-methoxyphenol (C₈H₁₀O₃): Features a methoxy group instead of benzyloxy.
- 2-(Hydroxymethyl)-3-(1-hydroxypropyl)phenol (C₁₀H₁₄O₃): Isolated from microbial cultures, this compound demonstrates how additional hydroxyl or alkyl groups influence solubility and bioactivity .
Fluorinated Derivatives
- This derivative has a molecular weight of 232.25 g/mol and is used in specialized ligand syntheses .
Trifluoromethyl and Electron-Withdrawing Analogues
- 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol (C₈H₇F₃O₂): The trifluoromethyl group significantly increases lipophilicity (logP) and acidity, making it more suitable for hydrophobic binding pockets in enzyme inhibition .
Complex Heterocyclic Derivatives
- 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole (C₂₀H₁₅NO₂S): Incorporates a benzothiazole ring, which enhances π-π stacking interactions in anticancer applications. The hydroxymethyl group in the target compound may offer similar hydrogen-bonding capabilities but with reduced steric hindrance .
Key Research Findings
- Synthetic Utility: The benzyloxy group in 3-(Benzyloxy)-5-(hydroxymethyl)phenol facilitates Mitsunobu reactions, enabling conjugation to proline derivatives for PROTAC development .
- Antimicrobial Potential: Phenolic compounds with hydroxymethyl groups, such as 2-(hydroxymethyl)-3-(1-hydroxypropyl)phenol, exhibit activity against Ralstonia solanacearum , suggesting analogous bioactivity for the target compound.
- Electronic Effects : Fluorinated and trifluoromethylated analogues demonstrate how electron-withdrawing groups enhance stability and binding specificity compared to electron-donating benzyloxy groups .
Biological Activity
3-(Benzyloxy)-5-(hydroxymethyl)phenol, also known as a phenolic compound, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a hydroxymethyl group and a benzyloxy group attached to a phenolic ring. The presence of these functional groups enhances its reactivity and biological activity. The compound is characterized by the following chemical formula:
- Molecular Formula : CHO
- CAS Number : 134868-93-2
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological molecules, which can influence their structure and function. The benzyloxy group increases the lipophilicity of the compound, facilitating interactions with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to observed biological effects such as:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antioxidant Properties : Reduces oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Modulates inflammatory pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that it effectively inhibits the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound showed a concentration-dependent ability to scavenge DPPH radicals, with an IC50 value indicating effective antioxidant activity.
| Concentration (μg/mL) | DPPH Scavenging (%) |
|---|---|
| 10 | 20 |
| 50 | 55 |
| 100 | 85 |
This antioxidant activity is crucial for protecting cells from oxidative damage .
Anti-inflammatory and Anticancer Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in macrophages. It also demonstrated cytotoxic effects against cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| PC-3 | 25 |
| MCF-7 | 30 |
The mechanism involves inducing apoptosis in cancer cells, evidenced by increased markers of apoptosis such as caspase activation .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound was administered in vitro and showed promising results in reducing bacterial load significantly compared to control groups.
- Case Study on Cancer Cell Lines : Another research focused on the anticancer potential of this compound against various cancer cell lines. The study highlighted that treatment with the compound led to reduced viability and increased apoptosis in treated cells over time.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Benzyloxy)-5-(hydroxymethyl)phenol, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves benzyl protection of hydroxyl groups followed by controlled hydroxymethylation. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate phenolic hydroxyls, enabling benzylation (e.g., using benzyl bromide). Temperature control (0°C to room temperature) and inert atmospheres (argon/nitrogen) are critical to prevent side reactions . Solvent choice (e.g., dry THF) and stoichiometric ratios of reagents should be optimized via iterative trials, monitored by TLC or HPLC .
Q. What purification and characterization techniques are recommended for this compound?
- Methodological Answer :
- Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol/water mixtures may enhance purity.
- Characterization :
- NMR Spectroscopy : H and C NMR to confirm benzyloxy and hydroxymethyl groups (e.g., δ ~4.9 ppm for benzyl CH, δ ~4.5 ppm for hydroxymethyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., R factor <0.05) provides bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or intermolecular interactions. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of benzyl groups).
- Density Functional Theory (DFT) Calculations : Compare computed chemical shifts with experimental data.
- Complementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., O-H stretch at ~3200-3600 cm) and X-ray crystallography for definitive spatial arrangement .
Q. How should experimental designs account for the compound’s stability under varying conditions?
- Methodological Answer : Stability studies under thermal, oxidative, and photolytic conditions are essential. For example:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Light Sensitivity : Store samples in amber vials and monitor UV-vis absorption changes under accelerated light exposure.
- Oxidative Sensitivity : Test under aerobic vs. inert atmospheres; additives like butylated hydroxytoluene (BHT) may mitigate degradation .
Q. What strategies enable selective deprotection of the benzyl group without affecting the hydroxymethyl moiety?
- Methodological Answer : Catalytic hydrogenation (H, Pd/C) in ethanol at 25–50°C selectively removes benzyl groups. Alternative methods include:
- Lewis Acids : BF-etherate in dichloromethane.
- Acidic Conditions : HCl in dioxane, though hydroxymethyl stability must be verified via kinetic monitoring (e.g., in situ FTIR). Confirm selectivity via LC-MS post-reaction .
Q. How does the compound’s crystal structure inform its reactivity or intermolecular interactions?
- Methodological Answer : X-ray data (e.g., C–O bond lengths of ~1.36 Å for benzyloxy groups) reveal electronic effects influencing reactivity. Hydrogen-bonding networks (e.g., between hydroxymethyl O–H and adjacent oxygen atoms) can stabilize specific conformations or supramolecular assemblies. Such interactions may guide solvent selection for recrystallization or co-crystal engineering .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
